molecular formula C6H14N2 B1592726 (3R)-(+)-3-(Ethylamino)pyrrolidine CAS No. 381670-30-0

(3R)-(+)-3-(Ethylamino)pyrrolidine

Cat. No.: B1592726
CAS No.: 381670-30-0
M. Wt: 114.19 g/mol
InChI Key: OPCPWFHLFKAUEA-ZCFIWIBFSA-N
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Description

(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral amine with the molecular formula C6H14N2. It is a colorless to almost colorless clear liquid with a specific rotation of +12.0 to +17.0 degrees (C=10, EtOH). This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R)-(+)-3-(Ethylamino)pyrrolidine can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding pyrrolidinone using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method allows for large-scale production with high yield and purity. The reaction conditions usually involve the use of a metal catalyst such as palladium or platinum and hydrogen gas under high pressure.

Chemical Reactions Analysis

Types of Reactions

(3R)-(+)-3-(Ethylamino)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding amide or nitrile.

    Reduction: It can be reduced to form the corresponding amine or alkane.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield the corresponding amide, while reduction with lithium aluminum hydride can yield the corresponding amine.

Scientific Research Applications

(3R)-(+)-3-(Ethylamino)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-(+)-3-(Ethylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

(3R)-(+)-3-(Ethylamino)pyrrolidine can be compared with other similar compounds, such as:

    (3S)-(-)-3-(Ethylamino)pyrrolidine: This is the enantiomer of this compound and has different stereochemistry and biological activity.

    ®-(+)-1-Ethyl-2-pyrrolidinecarboxylic acid ethyl ester: This compound has a similar structure but different functional groups, leading to different reactivity and applications.

    1-Cyano-pyrrolidine: This compound has a similar pyrrolidine ring but different substituents, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, which makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R)-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPWFHLFKAUEA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628463
Record name (3R)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381670-30-0
Record name (3R)-N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-3-(Ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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